molecular formula C19H21ClN2O3S B14545531 4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide CAS No. 62047-31-8

4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide

Cat. No.: B14545531
CAS No.: 62047-31-8
M. Wt: 392.9 g/mol
InChI Key: QMMSQINZYFWJCA-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with an appropriate alkylating agent to form a morpholine derivative.

    Sulfinylation: The morpholine derivative is then subjected to sulfinylation using a sulfinylating agent such as sulfinyl chloride.

    Coupling with Benzamide: The sulfinylated morpholine derivative is then coupled with 4-chlorobenzamide under suitable reaction conditions, often involving a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfinyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide can be compared with other similar compounds, such as:

    4-Chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide: This compound has a similar structure but with additional chlorine atoms, which may affect its reactivity and biological activity.

    2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl: This compound contains a pyrimidine ring instead of a benzene ring, leading to different chemical and biological properties.

Properties

CAS No.

62047-31-8

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

4-chloro-N-[2-(2-morpholin-4-ylethylsulfinyl)phenyl]benzamide

InChI

InChI=1S/C19H21ClN2O3S/c20-16-7-5-15(6-8-16)19(23)21-17-3-1-2-4-18(17)26(24)14-11-22-9-12-25-13-10-22/h1-8H,9-14H2,(H,21,23)

InChI Key

QMMSQINZYFWJCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCS(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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